1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and an ethenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 4-ethenylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, phase transfer catalysts and optimized reaction conditions can be employed to improve the overall process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrrole compounds. These products can be further utilized in various applications depending on their chemical properties .
Scientific Research Applications
Chemistry
In chemistry, 1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex organic molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new medications for various diseases .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to undergo polymerization reactions makes it valuable in the creation of high-performance materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethenylphenyl)ethan-1-one
- 2-Methylsulfanyl-1,4-dihydropyrimidine derivatives
- 4-Vinylphenylboronic acid .
Uniqueness
1-(4-Ethenylphenyl)-3-phenyl-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with both phenyl and ethenylphenyl substituents. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
161632-59-3 |
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Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)-3-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C18H13NO2/c1-2-13-8-10-15(11-9-13)19-17(20)12-16(18(19)21)14-6-4-3-5-7-14/h2-12H,1H2 |
InChI Key |
JPOUNPRPOSIILU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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